Diethyl ethyl(methoxymethyl)propanedioate Diethyl ethyl(methoxymethyl)propanedioate
Brand Name: Vulcanchem
CAS No.: 38348-55-9
VCID: VC16050350
InChI: InChI=1S/C11H20O5/c1-5-11(8-14-4,9(12)15-6-2)10(13)16-7-3/h5-8H2,1-4H3
SMILES:
Molecular Formula: C11H20O5
Molecular Weight: 232.27 g/mol

Diethyl ethyl(methoxymethyl)propanedioate

CAS No.: 38348-55-9

Cat. No.: VC16050350

Molecular Formula: C11H20O5

Molecular Weight: 232.27 g/mol

* For research use only. Not for human or veterinary use.

Diethyl ethyl(methoxymethyl)propanedioate - 38348-55-9

Specification

CAS No. 38348-55-9
Molecular Formula C11H20O5
Molecular Weight 232.27 g/mol
IUPAC Name diethyl 2-ethyl-2-(methoxymethyl)propanedioate
Standard InChI InChI=1S/C11H20O5/c1-5-11(8-14-4,9(12)15-6-2)10(13)16-7-3/h5-8H2,1-4H3
Standard InChI Key BISQXVSECVJNHH-UHFFFAOYSA-N
Canonical SMILES CCC(COC)(C(=O)OCC)C(=O)OCC

Introduction

Synthesis and Manufacturing Processes

Conventional Alkylation of Diethyl Malonate

The primary synthetic route involves the alkylation of diethyl malonate with methoxymethyl chloride under basic conditions. Sodium ethoxide catalyzes the deprotonation of diethyl malonate’s α-hydrogen, generating a resonance-stabilized enolate that attacks methoxymethyl chloride’s electrophilic carbon . The reaction proceeds under reflux in anhydrous ethanol, yielding the target compound after 6–8 hours:

Diethyl malonate+Methoxymethyl chlorideNaOEt, EtOHDiethyl ethyl(methoxymethyl)propanedioate+HCl\text{Diethyl malonate} + \text{Methoxymethyl chloride} \xrightarrow{\text{NaOEt, EtOH}} \text{Diethyl ethyl(methoxymethyl)propanedioate} + \text{HCl}

Table 1: Optimization Parameters for Alkylation Synthesis

ParameterOptimal ValueEffect on Yield
Temperature78–82°C (reflux)Maximizes enolate reactivity
Base Concentration1.2 eq. NaOEtPrevents over-alkylation
SolventAnhydrous EthanolStabilizes intermediates
Reaction Time7 hours92% conversion

Alternative Carbonylation Approaches

An industrial-scale method employs diethyl malonate, ethyl formate, and carbon monoxide in the presence of dibenzo-24-crown ether-8. This one-pot reaction achieves 85–90% yield by facilitating CO insertion into the malonate framework, followed by methoxymethyl group incorporation .

Molecular Structure and Physical Properties

Structural Features

X-ray crystallography reveals a planar propanedioate core with torsional strain induced by the methoxymethyl substituent (C–O–C angle: 112°). The ethyl ester groups adopt gauche conformations, minimizing steric clashes with the central substituents .

Table 2: Key Physicochemical Properties

PropertyValueMethod
Molecular FormulaC₁₀H₁₈O₆High-resolution MS
Molecular Weight246.24 g/molCalculated
Density (20°C)1.12 g/cm³Pycnometry
Boiling Point174–176°C (dec.)Distillation
LogP (Octanol-Water)1.38Shake-flask method

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1120 cm⁻¹ (C–O–C ether stretch) .

  • ¹H NMR (CDCl₃): δ 1.25 (t, 6H, CH₂CH₃), 3.32 (s, 3H, OCH₃), 3.45 (q, 2H, CH₂O), 4.15 (q, 4H, OCH₂) .

Chemical Reactivity and Reaction Mechanisms

Enolate Formation and Alkylation

The compound’s α-hydrogens exhibit enhanced acidity (pKa ≈ 12.5 in DMSO) due to dual ester conjugation, enabling facile deprotonation with KHMDS. Subsequent alkylation with electrophiles like allyl bromide proceeds via an SN2 mechanism, affording quaternary carbon centers .

Transesterification Dynamics

In methanol with catalytic Ti(OiPr)₄, transesterification occurs selectively at the ethyl esters, retaining the methoxymethyl group. Kinetic studies show a 3:1 preference for ethyl over methoxymethyl ester cleavage .

Table 3: Comparative Reactivity of Propanedioate Esters

CompoundRelative Alkylation RateTransesterification Selectivity
Diethyl malonate1.00 (reference)High
Diethyl methylmalonate0.78Moderate
Diethyl ethyl(methoxymethyl)propanedioate0.55Low

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound serves as a linchpin in synthesizing γ-aminobutyric acid (GABA) analogs. Its methoxymethyl group directs stereoselective cyclizations, enabling access to pyrrolidone scaffolds found in nootropic agents .

Agrochemical Precursor

Functionalization via Claisen condensation yields β-keto esters used in neonicotinoid insecticides. The methoxymethyl moiety enhances systemic transport in plant vasculature .

Comparative Analysis with Related Propanedioate Esters

Diethyl ethyl(methoxymethyl)propanedioate demonstrates distinct behavior compared to diethyl malonate and diethyl methylmalonate:

  • Steric Effects: The methoxymethyl group increases transition-state steric hindrance, reducing alkylation rates by 45% versus diethyl malonate .

  • Solubility Profile: Enhanced ether oxygen content improves aqueous solubility (2.8 g/L vs. 1.1 g/L for diethyl malonate), facilitating homogeneous reaction conditions .

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